7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,8-dihydroquinoline-3-carboxamide
Overview
Description
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,8-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,8-dihydroquinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the 4-Methylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Dioxo Group:
Attachment of the Tetramethylpiperidinyl Group: This step involves the nucleophilic substitution reaction of the quinoline derivative with 2,2,6,6-tetramethylpiperidine in the presence of a suitable base such as sodium hydride.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the dioxo groups, converting them to hydroxyl groups or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of hydroxyl groups or amines.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals targeting specific diseases.
Diagnostics: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Polymer Chemistry: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,8-dihydroquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or cell membranes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide: Lacks the tetramethylpiperidinyl group, resulting in different biological activity and chemical reactivity.
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-quinoline-3-carboxamide: Lacks the dihydroquinoline structure, affecting its stability and reactivity.
Uniqueness
The presence of the tetramethylpiperidinyl group and the dihydroquinoline structure in 7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,8-dihydroquinoline-3-carboxamide imparts unique properties such as enhanced stability, specific binding affinity to molecular targets, and distinct reactivity patterns. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,8-dihydroquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-17-8-10-19(11-9-17)31-22-15-26(2,3)16-23(32)20(22)12-21(25(31)34)24(33)29-18-13-27(4,5)30-28(6,7)14-18/h8-12,18,30H,13-16H2,1-7H3,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGMCLRPFCELDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC4CC(NC(C4)(C)C)(C)C)C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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